((1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine
Description
((1S,5S)-3-Oxabicyclo[310]hexan-1-yl)methanamine is a bicyclic compound characterized by a unique oxabicyclo structure
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
[(1S,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine |
InChI |
InChI=1S/C6H11NO/c7-3-6-1-5(6)2-8-4-6/h5H,1-4,7H2/t5-,6+/m1/s1 |
InChI Key |
GFWCRAOJLDHNKN-RITPCOANSA-N |
Isomeric SMILES |
C1[C@H]2[C@]1(COC2)CN |
Canonical SMILES |
C1C2C1(COC2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine typically involves the formation of the oxabicyclo structure followed by the introduction of the methanamine group. One common method involves the cyclization of appropriate precursors under specific conditions to form the oxabicyclo structure. The methanamine group is then introduced through a series of reactions, often involving amination reactions.
Industrial Production Methods
Industrial production of ((1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and amination processes.
Chemical Reactions Analysis
Types of Reactions
((1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, ((1S,5S)-3-Oxabicyclo[310]hexan-1-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its structure may allow it to bind to specific proteins or enzymes, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, ((1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine is explored for its potential therapeutic effects. Research is ongoing to determine its efficacy and safety in treating various medical conditions.
Industry
In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new products and technologies.
Mechanism of Action
The mechanism of action of ((1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-Bicyclo[3.1.0]hexan-2-ol: A similar bicyclic compound with a hydroxyl group.
(1S,3S,5S)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-yl acetate: Another bicyclic compound with an acetate group.
[(1S,5S)-3-(4-chlorophenyl)-3-azabicyclo[3.1.0]hexan-6-yl]methanamine: A related compound with a chlorophenyl group.
Uniqueness
((1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine is unique due to its specific oxabicyclo structure and methanamine group. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
